N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves multiple steps. One common method starts with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This is followed by Thorpe-Ziegler cyclization to produce 3-aminothieno[2,3-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials
Mechanism of Action
The mechanism of action for N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-bromo-N-{[(4-bromobenzoyl)amino]methyl}benzamide
- 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide
- 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]phenoxy}phenyl)benzamide .
Uniqueness
What sets N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide apart is its unique thieno[2,3-b]pyridine core, which can confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C24H19BrN2O3S |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C24H19BrN2O3S/c1-14-12-17(13-30-2)19-20(27-23(29)16-6-4-3-5-7-16)22(31-24(19)26-14)21(28)15-8-10-18(25)11-9-15/h3-12H,13H2,1-2H3,(H,27,29) |
InChI Key |
FPRKNOGIRBHAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4)COC |
Origin of Product |
United States |
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